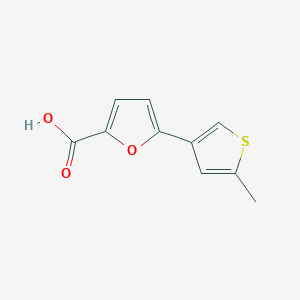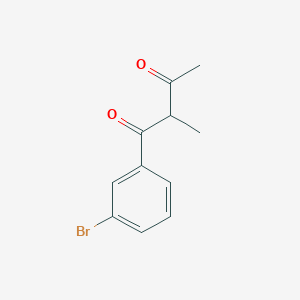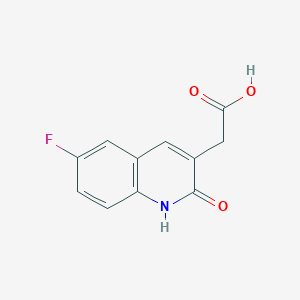
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of a fluorine atom in the quinoline ring enhances the compound’s biological activity and stability, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and glyoxylic acid.
Formation of Intermediate: The initial step involves the reaction of 6-fluoroquinoline with glyoxylic acid under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinoline ring system.
Hydrolysis: The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Applications De Recherche Scientifique
2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential as an antimicrobial, antifungal, and antiproliferative agent.
Medicine: Research is ongoing to explore its potential as a neuroprotective agent and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and as a fluorescent chemosensor.
Mécanisme D'action
The mechanism of action of 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as DNA synthesis and cell proliferation.
Pathways: It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the fluorine atom, resulting in different biological activity and stability.
2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid: Contains a methoxy group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(6-Fluoro-2-hydroxyquinolin-3-yl)acetic acid enhances its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
2-(6-fluoro-2-oxo-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-4H,5H2,(H,13,16)(H,14,15) |
Clé InChI |
YCKIMZWNLZQEJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C=C(C(=O)N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
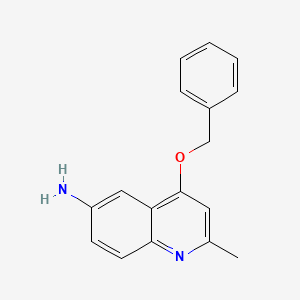


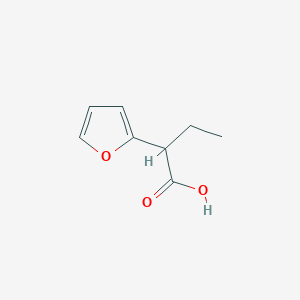
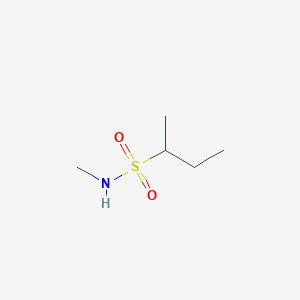
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
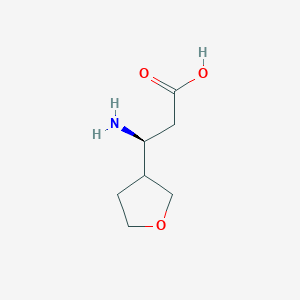
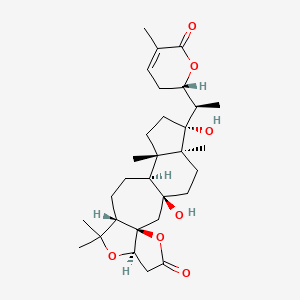
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)
